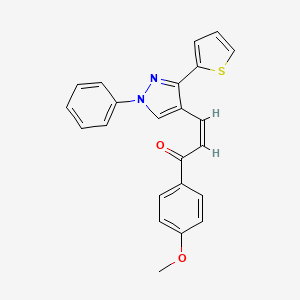

(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one

Description

This compound features a Z-configured enone backbone bridging a 4-methoxyphenyl group and a pyrazole ring substituted with phenyl and thiophen-2-yl groups. Its synthesis likely involves Claisen-Schmidt condensation or pyrazole functionalization, as seen in analogous compounds .

Propriétés

IUPAC Name |

(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2S/c1-27-20-12-9-17(10-13-20)21(26)14-11-18-16-25(19-6-3-2-4-7-19)24-23(18)22-8-5-15-28-22/h2-16H,1H3/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAANGLUEPJCFPT-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula for (Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one is with a molecular weight of 270.346 g/mol. The compound features a chalcone structure characterized by an enone functional group and a pyrazole moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines, including lung cancer (A549), colon cancer (HT29), and breast cancer (MCF7) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 10 | Induction of apoptosis |

| HT29 | 15 | Inhibition of cell cycle progression |

| MCF7 | 12 | Activation of pro-apoptotic proteins |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it exhibits substantial activity against both bacterial and fungal strains. The Kirby-Bauer disk diffusion method revealed significant inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent .

Table 2: Antimicrobial Activity Against Various Strains

| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 µg/mL |

| Escherichia coli | 18 | 60 µg/mL |

| Candida albicans | 22 | 40 µg/mL |

Anti-inflammatory Activity

Chalcones are recognized for their anti-inflammatory properties. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the suppression of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University explored the effects of this chalcone derivative on human lung cancer cells. The results demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment .

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. The study found that it not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential utility in treating resistant bacterial infections .

Computational Studies

Molecular docking studies have been performed to understand the binding interactions between this compound and various biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer progression and microbial resistance, supporting its therapeutic potential .

Applications De Recherche Scientifique

Anticancer Properties

Research has indicated that compounds similar to (Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one exhibit significant anticancer activity. For example, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted the effectiveness of pyrazole derivatives against breast cancer cells, suggesting that modifications to the pyrazole structure can enhance their anticancer properties .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Several studies have reported that pyrazole-based compounds demonstrate activity against a range of bacteria and fungi. The presence of the thiophene ring is believed to contribute to this bioactivity by enhancing membrane permeability and disrupting microbial growth .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, (Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one has shown potential as an anti-inflammatory agent. Research indicates that related compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in Molecules examined the anticancer effects of various pyrazole derivatives, including those structurally similar to (Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one. The results demonstrated a significant reduction in tumor cell viability, with IC50 values indicating potent activity against specific cancer types .

Case Study 2: Antimicrobial Screening

In another investigation, a series of pyrazole derivatives were screened for antimicrobial activity against clinical isolates of bacteria and fungi. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Comparaison Avec Des Composés Similaires

Substituent Effects on Electronic and Pharmacological Properties

Key Observations :

Impact of Configuration (Z vs. E)

- Spatial Arrangement : The Z-configuration in the target compound positions the 4-methoxyphenyl and thiophene groups on the same side, favoring intramolecular interactions. In contrast, E-isomers (e.g., ) exhibit trans-substituent alignment, altering steric hindrance and binding pocket compatibility.

- Crystallographic Data: Structural analysis using SHELX reveals that Z-isomers often form denser crystal lattices due to planar enone backbones, whereas E-isomers adopt twisted conformations .

Analytical and Spectroscopic Comparisons

- Elemental Analysis : The target compound’s calculated C, H, N percentages would align closely with analogues (e.g., C: ~65%, H: ~5%, N: ~14% ), with deviations reflecting thiophene’s sulfur content.

- NMR Shifts : Thiophene protons resonate at δ 7.0–7.5 ppm, distinct from triazole (δ 8.0–8.5 ppm) or chloroaryl (δ 7.5–8.0 ppm) signals .

Q & A

Q. What strategies mitigate low yields in multi-step syntheses?

- Methodological Answer : Optimize isolation techniques (e.g., column chromatography with gradient elution) . Introduce protecting groups for sensitive moieties (e.g., hydroxyl in pyrazole precursors) . Scale reactions using flow chemistry for reproducibility .

Q. How can crystallinity issues during X-ray analysis be addressed?

- Methodological Answer : Recrystallize from mixed solvents (e.g., DCM/hexane) to improve crystal quality . For hygroscopic samples, use oil-coated loops or low-temperature data collection (100 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.